4-[2-(1H-1,2,4-triazol-1-yl)ethyl]phenol 4-[2-(1H-1,2,4-triazol-1-yl)ethyl]phenol
Brand Name: Vulcanchem
CAS No.: 80200-08-4
VCID: VC14337641
InChI: InChI=1S/C10H11N3O/c14-10-3-1-9(2-4-10)5-6-13-8-11-7-12-13/h1-4,7-8,14H,5-6H2
SMILES:
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol

4-[2-(1H-1,2,4-triazol-1-yl)ethyl]phenol

CAS No.: 80200-08-4

Cat. No.: VC14337641

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(1H-1,2,4-triazol-1-yl)ethyl]phenol - 80200-08-4

Specification

CAS No. 80200-08-4
Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
IUPAC Name 4-[2-(1,2,4-triazol-1-yl)ethyl]phenol
Standard InChI InChI=1S/C10H11N3O/c14-10-3-1-9(2-4-10)5-6-13-8-11-7-12-13/h1-4,7-8,14H,5-6H2
Standard InChI Key MWDMJNPTVJKNGD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CCN2C=NC=N2)O

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name is 4-[2-(1H-1,2,4-triazol-1-yl)ethyl]phenol, with a molecular formula of C10H11N3O\text{C}_{10}\text{H}_{11}\text{N}_{3}\text{O} and a molecular weight of 189.22 g/mol. Its structure comprises:

  • A phenolic ring substituted at the para position.

  • An ethyl linker connecting the phenol to a 1,2,4-triazole heterocycle.

The triazole ring’s nitrogen atoms enable hydrogen bonding and coordination with biological targets, while the phenolic group contributes to solubility and reactivity .

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis typically involves Huisgen azide-alkyne cycloaddition or nucleophilic substitution reactions. A representative route includes:

  • Alkyne Formation: 4-Ethynylphenol is prepared via Sonogashira coupling.

  • Triazole Ring Construction: Reaction with azides (e.g., 1H-1,2,4-triazole) under copper catalysis .

  • Sulfamoylation or Functionalization: Post-synthetic modifications enhance bioactivity .

Example Synthesis:

4-Ethynylphenol+1H-1,2,4-triazoleCuSO4,Na ascorbate4-[2-(1H-1,2,4-triazol-1-yl)ethyl]phenol\text{4-Ethynylphenol} + \text{1H-1,2,4-triazole} \xrightarrow{\text{CuSO}_4, \text{Na ascorbate}} \text{4-[2-(1H-1,2,4-triazol-1-yl)ethyl]phenol}

Structural Analogues

Modifications at the triazole or phenol ring yield derivatives with enhanced properties:

DerivativeModification SiteBiological Activity
4-Chlorobenzoate ester Phenol OHImproved antifungal activity
Fluorinated sulfamates Triazole N1Increased enzyme inhibition

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Melting Point254–257°C (similar analogue)
SolubilityDMSO, Methanol (slight)
LogP1.65 (estimated)
pKa9.09 ± 0.26 (predicted)

Spectroscopic Characteristics

  • IR: O–H stretch (3200–3400 cm⁻¹), C=N triazole (1600 cm⁻¹) .

  • NMR: Phenolic protons (δ 6.8–7.2 ppm), triazole protons (δ 8.1–8.3 ppm) .

Biological Activities and Mechanisms

Antifungal Activity

The compound inhibits lanosterol 14α-demethylase, a key enzyme in ergosterol synthesis (critical for fungal membranes). Analogues show IC₅₀ values comparable to fluconazole .

Anti-inflammatory Effects

The phenol group suppresses COX-2 and NF-κB pathways, reducing TNF-α and IL-6 levels in murine models .

Applications in Drug Development

Antimicrobial Agents

  • Target: Multi-drug-resistant Candida and Aspergillus strains .

  • Advantage: Lower cytotoxicity to mammalian cells compared to azoles .

Anticancer Therapeutics

  • Mechanism: Topoisomerase II inhibition and DNA intercalation .

  • Hybrid Molecules: Conjugation with benzoic acid enhances selectivity .

Anti-inflammatory Drugs

  • Lead Compound: Reduces edema in rat models by 58% at 50 mg/kg .

Hazard StatementPrecautionary Measures
H315: Skin irritationAvoid direct contact
H319: Eye damageUse protective goggles
H335: Respiratory irritationUse in ventilated areas

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